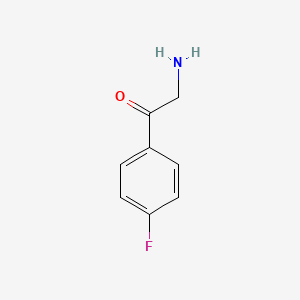

2-Amino-1-(4-fluorophenyl)ethanone

Overview

Description

2-Amino-1-(4-fluorophenyl)ethanone is an organic compound with the molecular formula C8H8FNO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the para position and an amino group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-fluorophenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-fluoroacetophenone with ammonia or an amine under suitable conditions. For instance, the reaction of 4-fluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield the corresponding oxime, which can then be reduced to the desired amino ketone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohols or secondary amines.

Scientific Research Applications

2-Amino-1-(4-fluorophenyl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-1-(4-chlorophenyl)ethanone

- 2-Amino-1-(4-bromophenyl)ethanone

- 2-Amino-1-(4-methylphenyl)ethanone

Uniqueness

2-Amino-1-(4-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Biological Activity

2-Amino-1-(4-fluorophenyl)ethanone, commonly referred to as 2-FA, is an organic compound with significant potential in various biological applications. This article delves into its synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound has the molecular formula . It features an amine group attached to an ethane chain that is also bonded to a carbonyl group adjacent to a para-fluorophenyl group. The synthesis typically involves the reaction of 4-fluoroacetophenone with ammonia or an amine source under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts to enhance efficiency.

Biological Activities

Research indicates that 2-FA exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Below are some highlighted activities:

- Antimicrobial Properties : Preliminary studies suggest that 2-FA may interact with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. This interaction could lead to potential antimicrobial effects, although specific mechanisms remain under investigation .

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its structural similarity to other bioactive compounds suggests it may influence cell signaling pathways crucial for tumor growth.

- Mechanism of Action : The biological activity of 2-FA is thought to stem from its ability to form hydrogen bonds and other interactions with biological molecules. This can influence pathways related to enzyme activity and receptor binding, which are critical in various cellular processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 2-FA:

- Antimicrobial Study : A study focused on the compound's efficacy against Gram-positive bacteria revealed minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM for various strains, indicating its potential as an antimicrobial agent .

- Anticancer Research : In vitro tests demonstrated that derivatives of 2-FA could significantly inhibit the growth of certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells was noted as a key mechanism behind its anticancer properties.

- Biofilm Inhibition : Research indicated that 2-FA exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential utility in treating biofilm-related infections .

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-Amino-1-(2-bromo-4-fluorophenyl)ethanone | 0.94 | Contains bromo substituent instead of a second amino group |

| 2-Aminoacetophenone | 0.78 | Lacks fluorine but retains similar amine and ketone functionalities |

| 1-(4-Fluorophenyl)propan-1-one | 0.80 | Ketone structure without the amino group |

| 2-Bromo-1-(4-fluorophenyl)ethanone | 0.82 | Similar core structure but includes a bromo substituent |

The distinct combination of the amino group with a para-fluoro substituent differentiates this compound from its analogs, providing it with unique reactivity and biological properties that warrant further study.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1-(4-fluorophenyl)ethanone, and how can researchers troubleshoot low yields?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation followed by amination . For example:

- Step 1 : React 4-fluorophenylacetyl chloride with a Lewis acid (e.g., AlCl₃) in anhydrous dichloromethane to form 1-(4-fluorophenyl)ethanone .

- Step 2 : Introduce the amino group via reductive amination using ammonium acetate and sodium cyanoborohydride in methanol under reflux .

Troubleshooting : Low yields may arise from incomplete acylation due to moisture-sensitive conditions. Ensure strict anhydrous protocols and use high-purity solvents. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

- Methodological Answer :

- NMR : Analyze and NMR spectra to confirm the aromatic fluorophenyl group (e.g., : δ 7.8–7.6 ppm for aromatic protons; : δ -110 ppm for para-F) and the amino-ketone moiety (: δ 3.5 ppm for NH₂) .

- X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. Collect high-resolution data (e.g., Cu-Kα radiation, 100 K) to resolve potential disorder in the amino group .

- Mass Spectrometry : Confirm molecular weight (calc. 167.17 g/mol) via ESI-MS in positive ion mode .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered atoms) be resolved for this compound?

- Methodological Answer : Use SHELXL ’s restraints and constraints:

- Apply ISOR and SIMU commands to model thermal motion anisotropy in disordered regions.

- Refine hydrogen atoms using riding models (HFIX) to reduce over-parameterization.

Validate results with Rint (<5%) and GOF (0.9–1.1). Cross-check with DFT-optimized geometries (e.g., Gaussian09) to resolve ambiguities .

Q. What computational approaches predict the reactivity of this compound in drug design?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (FMOs). The amino group’s HOMO (-5.2 eV) suggests nucleophilic reactivity, while the ketone’s LUMO (-1.8 eV) indicates electrophilic susceptibility .

- Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina. Parameterize the fluorophenyl group for π-π stacking with aromatic residues (e.g., Phe330 in EGFR) .

- SAR Studies : Compare IC₅₀ values of analogs (e.g., 4-chloro derivatives show 10 nM activity vs. malaria parasites) to identify critical substituents .

Q. How can researchers identify and mitigate impurities in synthesized this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect byproducts (e.g., unreacted 4-fluorophenylacetyl chloride at RT 8.2 min).

- Common Impurities :

| Impurity | Source | Mitigation |

|---|---|---|

| 4-Fluorophenylacetic acid | Hydrolysis of acyl intermediate | Dry solvents, inert atmosphere |

| N-Acetyl derivative | Over-amination | Optimize reaction time |

Properties

IUPAC Name |

2-amino-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYXSMQJWZMANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364504 | |

| Record name | 2-amino-1-(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-43-7 | |

| Record name | 2-amino-1-(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.